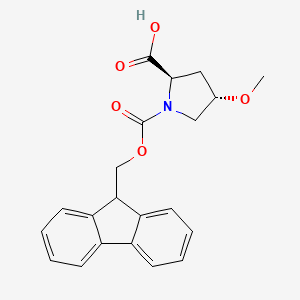

(4S)-1-Fmoc-4-methoxy-D-proline

CAS No.:

Cat. No.: VC13623824

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21NO5 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |

| Standard InChI Key | UZEFBAHAZRPPFE-ORAYPTAESA-N |

| Isomeric SMILES | CO[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| SMILES | COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration and Molecular Architecture

(4S)-1-Fmoc-4-methoxy-D-proline features a pyrrolidine ring with dual stereochemical modifications:

-

D-proline backbone: The chiral center at C2 adopts the D-configuration, distinguishing it from the naturally occurring L-proline .

-

C4 methoxy group: A methoxy (-OCH₃) substituent at the C4 position in the S-configuration induces distinct steric and electronic effects on the proline ring .

The Fmoc group at the N1 position provides base-labile protection, enabling its use in solid-phase peptide synthesis (SPPS) . The full IUPAC name, (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reflects these structural nuances .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2171285-66-6 | |

| Molecular Formula | C₂₁H₂₁NO₅ | |

| Molecular Weight | 367.4 g/mol | |

| Purity | ≥95% | |

| Storage Temperature | 2–8°C (recommended) | |

| Hazard Statements | H315, H319, H335 |

Applications in Peptide Science

Conformational Modulation in Peptides

The C4 methoxy group imposes a Cγ-endo ring pucker, stabilizing polyproline type II (PPII) helices and altering backbone dihedral angles (φ/ψ) . Comparative studies with 4R-epimers show:

-

Enhanced PPII Stability: (4S)-methoxy derivatives increase helicity by 15–20% versus unmodified proline .

-

Transannular Hydrogen Bonding: Methoxy oxygen participates in weak H-bonds with adjacent amide protons, reducing conformational flexibility .

Table 2: Conformational Impact in Model Peptides

| Peptide Sequence | Helicity ([θ]₂₂₈, deg·cm²·dmol⁻¹) | Reference |

|---|---|---|

| Ac-GPP(4S-MeO-Pro)PPGY-NH₂ | 3,770 | |

| Ac-GPP(Pro)PPGY-NH₂ | 2,950 | |

| Ac-GPP(4R-MeO-Pro)PPGY-NH₂ | 1,700 |

Solid-Phase Peptide Synthesis (SPPS)

-

Coupling Efficiency: The steric bulk of the methoxy group reduces coupling rates by ~30% compared to Fmoc-Pro-OH, necessitating extended reaction times .

-

Deprotection: Fmoc removal with 20% piperidine/DMF proceeds quantitatively within 10 minutes .

Stability and Reactivity

Chemical Stability

-

Acid Sensitivity: Methoxy group stable under SPPS conditions (TFA cleavage) but hydrolyzes in concentrated HCl .

-

Oxidative Resistance: No degradation observed under ambient O₂, unlike thiol-containing residues .

Thermal Properties

Future Perspectives

Drug Design Applications

-

Collagen Mimetics: Stabilizing PPII helices could enhance collagenase resistance in therapeutic peptides .

-

19F NMR Probes: Introducing fluorinated analogs for real-time conformational tracking .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume